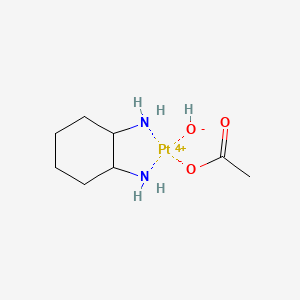
trans-1,2-Cyclohexanediamine Platinum Complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1,2-Cyclohexanediamine Platinum Complex: is a platinum-based compound known for its significant role in chemotherapy, particularly in the treatment of various cancers. This compound is a part of a broader class of platinum complexes that have been extensively studied for their antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of trans-1,2-Cyclohexanediamine Platinum Complex typically involves the reaction of trans-1,2-cyclohexanediamine with potassium tetrachloroplatinate in the presence of potassium iodide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and washing with water and acetone .
Industrial Production Methods: : Industrially, the production of this complex follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: : Trans-1,2-Cyclohexanediamine Platinum Complex undergoes various chemical reactions, including substitution reactions where the ligands around the platinum center are replaced by other ligands. It also participates in oxidation-reduction reactions, where the oxidation state of platinum changes .
Common Reagents and Conditions: : Common reagents used in these reactions include halides, amines, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with oxalate ions leads to the formation of oxaliplatin, a well-known chemotherapeutic agent .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, trans-1,2-Cyclohexanediamine Platinum Complex is used as a precursor for synthesizing other platinum-based compounds. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology and Medicine: : The most notable application of this compound is in medicine, where it is used as an antitumor agent. It is particularly effective against colorectal cancer and is often used in combination with other chemotherapeutic agents .
Industry: : In the industrial sector, this compound is used in the production of other platinum-based drugs. Its stability and reactivity make it a valuable intermediate in pharmaceutical manufacturing .
Mecanismo De Acción
The mechanism of action of trans-1,2-Cyclohexanediamine Platinum Complex involves its interaction with DNA. The platinum center binds to the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include cisplatin, carboplatin, and oxaliplatin. These compounds also contain platinum and are used in chemotherapy .
Uniqueness: : What sets trans-1,2-Cyclohexanediamine Platinum Complex apart is its unique structure, which allows for different reactivity and interaction with biological molecules. Unlike cisplatin, which forms intrastrand cross-links, this compound can form interstrand cross-links, leading to different biological effects .
Conclusion
This compound is a versatile and valuable compound in both scientific research and clinical applications. Its unique properties and reactivity make it a crucial component in the development of new chemotherapeutic agents and other platinum-based compounds.
Propiedades
Fórmula molecular |
C8H18N2O3Pt+2 |
|---|---|
Peso molecular |
385.32 g/mol |
Nombre IUPAC |
cyclohexane-1,2-diamine;platinum(4+);acetate;hydroxide |
InChI |
InChI=1S/C6H14N2.C2H4O2.H2O.Pt/c7-5-3-1-2-4-6(5)8;1-2(3)4;;/h5-6H,1-4,7-8H2;1H3,(H,3,4);1H2;/q;;;+4/p-2 |
Clave InChI |
LWOQXISPKYXNJS-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].C1CCC(C(C1)N)N.[OH-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















